Antiproliferative agent-48

Beschreibung

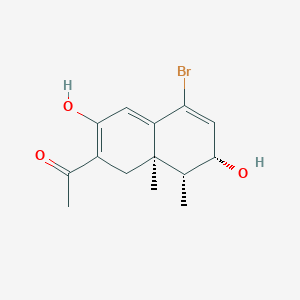

1-[(7R,8R,8aR)-5-bromo-1,7,8,8a-tetrahydro-3,7-dihydroxy-8,8a-dimethylnaphthalen-2-yl]ethanone is a natural product found in Penicillium citreonigrum with data available.

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H17BrO3 |

|---|---|

Molekulargewicht |

313.19 g/mol |

IUPAC-Name |

1-[(7R,8R,8aR)-5-bromo-3,7-dihydroxy-8,8a-dimethyl-7,8-dihydro-1H-naphthalen-2-yl]ethanone |

InChI |

InChI=1S/C14H17BrO3/c1-7-12(17)5-11(15)10-4-13(18)9(8(2)16)6-14(7,10)3/h4-5,7,12,17-18H,6H2,1-3H3/t7-,12-,14+/m0/s1 |

InChI-Schlüssel |

ZVHPCVAYXRZTMY-ATMGAIRJSA-N |

Isomerische SMILES |

C[C@H]1[C@H](C=C(C2=CC(=C(C[C@]12C)C(=O)C)O)Br)O |

Kanonische SMILES |

CC1C(C=C(C2=CC(=C(CC12C)C(=O)C)O)Br)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Antiproliferative Agent-48 (Paclitaxel)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antiproliferative Agent-48 (herein referred to as AP-48, based on the well-characterized agent Paclitaxel) is a potent mitotic inhibitor belonging to the taxane (B156437) family of diterpenoids.[1] It is a cornerstone of chemotherapy regimens for various solid tumors, including ovarian, breast, and lung cancers.[1][2] AP-48 exerts its anticancer effects primarily by interfering with the normal function of microtubules, which are essential for cell division and other vital cellular processes.[3][4] This guide provides a detailed overview of the molecular mechanisms of action of AP-48, summarizes key quantitative data, and outlines relevant experimental protocols.

Core Mechanism of Action: Microtubule Stabilization

The primary mechanism of action of AP-48 is its unique ability to stabilize microtubules.[4][] Unlike other microtubule-targeting agents that induce depolymerization (e.g., vinca (B1221190) alkaloids), AP-48 binds to the β-tubulin subunit of microtubules.[3][6] This binding event promotes the assembly of tubulin dimers into microtubules and protects the polymer from disassembly.[3][4] The resulting microtubules are abnormally stable and non-functional, which disrupts the dynamic reorganization of the microtubule network necessary for mitosis.[4][6]

This interference with microtubule dynamics has profound consequences for dividing cells. The stabilized microtubules are unable to form a proper mitotic spindle, leading to the arrest of the cell cycle at the G2/M phase.[1][6] Prolonged activation of the mitotic checkpoint due to the inability of chromosomes to achieve a metaphase spindle configuration ultimately triggers programmed cell death, or apoptosis.[3][7]

Signaling Pathways Modulated by Antiproliferative Agent-48

AP-48-induced cell cycle arrest and apoptosis are mediated by the modulation of several key signaling pathways.

3.1 Intrinsic Apoptosis Pathway

AP-48 treatment leads to the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability, leading to the release of cytochrome c into the cytoplasm.[1] Cytochrome c then activates a caspase cascade, culminating in the activation of executioner caspases like caspase-3, which leads to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

3.2 PI3K/AKT and MAPK Signaling Pathways

AP-48 has been shown to inhibit the PI3K/AKT signaling pathway, which is a critical regulator of cell survival and proliferation.[1][8] By downregulating the phosphorylation of AKT, AP-48 can inhibit downstream survival signals.[8] Concurrently, AP-48 can activate the MAPK signaling pathway, including JNK and p38 MAPK.[1][2] The activation of the JNK pathway, in particular, has been linked to AP-48-induced apoptosis.[2]

Quantitative Data Summary

The cytotoxic efficacy of AP-48 is commonly quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | Exposure Time (h) | IC50 Range (nM) | Reference |

| Various Human Tumor Lines | Various | 24 | 2.5 - 7.5 | [9] |

| Non-Small Cell Lung Cancer (NSCLC) | Lung | 120 | 27 | [10] |

| Small Cell Lung Cancer (SCLC) | Lung | 120 | 5000 | [10] |

| SK-BR-3 | Breast (HER2+) | 72 | ~5-10 | [11] |

| MDA-MB-231 | Breast (Triple Negative) | 72 | ~2-5 | [11] |

| T-47D | Breast (Luminal A) | 72 | ~1-3 | [11] |

| 4T1 | Murine Breast Cancer | 48 | ~15,600 - 31,250 | [12] |

Note: IC50 values can vary significantly between studies due to different experimental conditions.[13]

Experimental Protocols

5.1 Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of AP-48 on cancer cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Drug Treatment: Treat cells with a serial dilution of AP-48 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against drug concentration.[13]

5.2 Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of AP-48 on cell cycle distribution.

-

Cell Treatment: Treat cells with AP-48 at a specific concentration (e.g., 1 µM) for 24 hours.[1]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of AP-48's effect.[1][14]

5.3 In Vitro Microtubule Stabilization Assay

This biochemical assay directly measures the effect of AP-48 on tubulin polymerization.

-

Reaction Setup: In a 96-well plate, combine purified tubulin protein with a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), GTP, and a fluorescent reporter that binds to microtubules.[15][16]

-

Compound Addition: Add AP-48 or a control compound to the wells.

-

Polymerization Induction: Induce polymerization by incubating the plate at 37°C.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. An increased rate and extent of fluorescence in the presence of AP-48 indicates microtubule stabilization.[15]

-

Data Analysis: Compare the polymerization curves of AP-48-treated samples to controls to quantify its stabilizing effect.[16]

References

- 1. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paclitaxel - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Procyanidin A1 (PC-A1): A Technical Whitepaper on its Discovery, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin A1 (PC-A1) is a naturally occurring A-type proanthocyanidin (B93508) dimer found in various plant sources, most notably in peanut skins. This polyphenolic compound has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and anti-aging properties. This document provides a comprehensive overview of the discovery, origin, and biological activities of PC-A1. It details the experimental protocols for its isolation and biological evaluation, presents quantitative data on its efficacy, and elucidates the key signaling pathways through which it exerts its effects. This technical guide is intended to serve as a resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of Procyanidin A1.

Discovery and Origin

Procyanidin A1 is a flavonoid, specifically an A-type proanthocyanidin, which is a dimer composed of (epi)catechin units.[1][2] Unlike the more common B-type procyanidins which have a single C-C bond between the flavan-3-ol (B1228485) units, A-type procyanidins possess an additional ether linkage.[3]

The primary and most commercially viable source of Procyanidin A1 is the skin of peanuts (Arachis hypogaea).[2][4] It has also been isolated from other plant sources, including Rhododendron spiciferum, Ecdysanthera utilis, and litchi pericarp.[2][5] The presence of PC-A1 in these natural sources, often in agro-industrial waste products like peanut skins, makes it an attractive compound for further investigation and potential large-scale extraction.[6][7]

Biological Activities and Quantitative Data

Procyanidin A1 exhibits a range of biological activities, with substantial evidence supporting its antioxidant, anti-inflammatory, and anti-aging effects.

Anti-aging and Lifespan Extension

Studies have demonstrated that PC-A1 can extend the lifespan of model organisms. In experiments with K6001 yeast, PC-A1 was shown to prolong the replicative lifespan.[4][8] Furthermore, it extended the chronological lifespan of PC12 cells, a cell line commonly used in neurological research.[4][8] The anti-aging properties of PC-A1 are attributed to its ability to alleviate cellular senescence by reducing reactive oxygen species (ROS) levels and enhancing cell proliferation capacity.[4]

Table 1: Effect of Procyanidin A1 on the Chronological Lifespan of PC12 Cells [4][8]

| Treatment | Concentration | Colony-Forming Units (CFUs) vs. Control | Statistical Significance |

| Control | - | 100% | - |

| PC-A1 | 1 µM | Increased | p < 0.05 |

| PC-A1 | 3 µM | Increased | *p < 0.01 |

| PC-A1 | 10 µM | Increased | **p < 0.001 |

| Rapamycin (Positive Control) | 200 nM | Increased | Data available in source |

Antioxidant Activity

The antioxidant capacity of Procyanidin A1 is a cornerstone of its biological effects. It effectively reduces oxidative stress in cells by decreasing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD).[4][9]

Table 2: Antioxidative Effects of Procyanidin A1 on H₂O₂-induced Oxidative Stress in PC12 Cells [4][10]

| Treatment (pre-treatment for 24h, then 0.7 mM H₂O₂ for 2h) | ROS Level (% of H₂O₂ group) | MDA Level (% of H₂O₂ group) | Total SOD Activity (% of H₂O₂ group) |

| Control | Lower | Lower | Higher |

| H₂O₂ only | 100% | 100% | 100% |

| PC-A1 (1 µM) + H₂O₂ | Decreased | Decreased | Increased |

| PC-A1 (3 µM) + H₂O₂ | Decreased | Decreased | Increased |

| PC-A1 (10 µM) + H₂O₂ | Significantly Decreased | Significantly Decreased | Significantly Increased |

| PC-A1 (30 µM) + H₂O₂ | Significantly Decreased | Significantly Decreased | Significantly Increased |

Anti-inflammatory Properties

Procyanidin A1 has demonstrated significant anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, PC-A1 dramatically reduced the production of pro-inflammatory mediators including nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[11]

Table 3: Anti-inflammatory Effects of Procyanidin A1 on LPS-stimulated RAW264.7 Cells [11]

| Treatment | NO Production (% of LPS group) | iNOS Expression (% of LPS group) | IL-6 Production (% of LPS group) | TNF-α Production (% of LPS group) |

| Control | Low | Low | Low | Low |

| LPS only | 100% | 100% | 100% | 100% |

| PC-A1 + LPS | Dose-dependently decreased | Dose-dependently decreased | Dose-dependently decreased | Dose-dependently decreased |

Mechanisms of Action

The therapeutic potential of Procyanidin A1 is underpinned by its ability to modulate key cellular signaling pathways.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of PC-A1 are mediated through the regulation of multiple signaling cascades. It has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway by preventing the degradation of its inhibitor, IκB-α, and suppressing the nuclear translocation of the p65 subunit.[11] Additionally, PC-A1 attenuates the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, p38, and ERK.[11] Concurrently, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which is a critical cellular defense mechanism against oxidative stress.[11] Cellular thermal shift assays have also indicated that PC-A1 can directly bind to Toll-like receptor 4 (TLR4), an upstream receptor in the LPS-induced inflammatory response.[11]

Anti-aging and Autophagy Induction

The anti-aging effects of PC-A1 are closely linked to its ability to combat oxidative stress and induce autophagy, a cellular process for degrading and recycling damaged components. Transcriptomic analysis has suggested that PC-A1 may modulate the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which is a key regulator of cell growth, survival, and autophagy.[4][9] By inducing autophagy, PC-A1 helps to clear cellular debris and maintain cellular homeostasis, thereby delaying the aging process.

Experimental Protocols

Isolation and Purification of Procyanidin A1 from Peanut Skins

A common method for the isolation of PC-A1 involves a multi-step chromatographic process:

-

Extraction: Defatted peanut skins are extracted with 70% aqueous acetone (B3395972) or a similar solvent system.[12] The extract is then concentrated.

-

Initial Purification: The concentrated extract is subjected to column chromatography using a resin such as Amberlite XAD2 or Sephadex LH-20.[12][13] Elution with a gradient of ethanol (B145695) or methanol (B129727) in water allows for the separation of different classes of polyphenols.

-

Fractionation: The fractions containing proanthocyanidins (B150500) are collected and further purified.

-

Preparative High-Performance Liquid Chromatography (HPLC): The semi-purified fractions are subjected to preparative HPLC on a C18 or phenyl column to isolate pure Procyanidin A1.[9] The identity and purity of the compound are confirmed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Antioxidant Activity Assays

The antioxidant activity of Procyanidin A1 can be quantified using several standard assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.[13][14]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation, with the reduction in absorbance measured at a specific wavelength.[13][15]

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[13][15]

Cell-Based Assays

-

Cell Culture: PC12 and RAW264.7 cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Viability Assay (MTT or CCK-8): To determine the cytotoxic effects of PC-A1 and the protective effects against stressors, cell viability is assessed using assays like MTT or CCK-8, which measure mitochondrial activity.[4]

-

Measurement of Intracellular ROS: Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[4]

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in cell culture supernatants are quantified using commercially available ELISA kits.

-

Western Blot Analysis: To investigate the effects of PC-A1 on signaling pathways, the expression and phosphorylation levels of key proteins (e.g., p65, IκBα, p38, JNK, ERK, Nrf2, HO-1) are analyzed by Western blotting.[4]

Conclusion and Future Directions

Procyanidin A1 is a promising natural compound with well-documented antioxidant, anti-inflammatory, and anti-aging properties. Its primary origin from a readily available agro-industrial byproduct, peanut skins, enhances its potential for development as a therapeutic agent or nutraceutical. The elucidated mechanisms of action, involving the modulation of the NF-κB, MAPK, and Nrf2/HO-1 signaling pathways, provide a solid foundation for its further investigation in the context of inflammatory and age-related diseases.

Future research should focus on preclinical and clinical studies to evaluate the safety and efficacy of Procyanidin A1 in vivo. Further exploration of its bioavailability and the development of effective delivery systems will be crucial for translating its in vitro bioactivities into tangible health benefits. The comprehensive data presented in this whitepaper underscores the significant potential of Procyanidin A1 as a lead compound in drug discovery and development.

References

- 1. A-type proanthocyanidin - Wikipedia [en.wikipedia.org]

- 2. Procyanidin A1 - Wikipedia [en.wikipedia.org]

- 3. Procyanidin A2, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Procyanidin A1 Alleviates Inflammatory Response induced by LPS through NF-κB, MAPK, and Nrf2/HO-1 Pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Extracts of Peanut Skins as a Source of Bioactive Compounds: Methodology and Applications [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Structure Elucidation of Procyanidins Isolated from Rhododendron formosanum and Their Anti-Oxidative and Anti-Bacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant and Antidiabetic Activity of Proanthocyanidins from Fagopyrum dibotrys [mdpi.com]

Unveiling Antiproliferative Agent-48 (PC-A1): A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Antiproliferative agent-48, also known as PC-A1, a bromo nor-eremophilane compound with demonstrated selective cytotoxic activity against triple-negative breast cancer (TNBC) cells. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and potential therapeutic applications of this agent.

Chemical Identity and Properties

Antiproliferative agent-48 (PC-A1) is a sesquiterpenoid belonging to the nor-eremophilane class of natural products. Its unique chemical structure, which includes a bromine atom, is central to its biological activity.

Chemical Structure:

-

Systematic Name: Bromo nor-eremophilane

-

Compound Alias: PC-A1

-

CAS Number: 1621594-62-4[1]

-

SMILES: O[C@H]1C=C(Br)C2=CC(O)=C(C(C)=O)C[C@]2(C)[C@H]1C[1]

| Property | Value | Source |

| Molecular Formula | Information not publicly available | |

| Molecular Weight | Information not publicly available | |

| Solubility | Information not publicly available |

Antiproliferative Activity

Antiproliferative agent-48 has shown potent and selective activity against a panel of human cancer cell lines, with a particular efficacy against triple-negative breast cancer cells.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.4 |

| MCF-7 | Breast Cancer | 18 |

| A549 | Lung Carcinoma | 19 |

| KB | Cervical Carcinoma | 15 |

| KB-VIN | Cervical Carcinoma (Vincristine-resistant) | 19 |

| Data sourced from MedChemExpress.[1] |

Mechanism of Action

The primary reported mechanism of action for Antiproliferative agent-48 is the induction of cell cycle arrest at the G2/M phase.[1] This disruption of the cell division process is a key factor in its antiproliferative effects. The precise signaling pathways modulated by this agent to induce cell cycle arrest have not been fully elucidated in publicly available literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Antiproliferative agent-48. These protocols are based on standard laboratory procedures and are provided as a guide for researchers.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Antiproliferative agent-48 against various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7, A549, KB, KB-VIN)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Antiproliferative agent-48 (PC-A1)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of Antiproliferative agent-48 in DMSO. Perform serial dilutions of the compound in complete medium to achieve final concentrations typically ranging from 5 to 50 µM.[1] Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol describes the analysis of cell cycle distribution in cancer cells treated with Antiproliferative agent-48.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Antiproliferative agent-48 (PC-A1)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium (B1200493) Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Antiproliferative agent-48 at the desired concentrations (e.g., 5-50 µM) for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of Antiproliferative agent-48.

Cell Cycle Analysis Workflow

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Hypothesized Signaling Pathway Disruption

As the specific signaling pathway for Antiproliferative agent-48 is not yet elucidated, this diagram illustrates a general overview of key pathways often dysregulated in triple-negative breast cancer that could be potential targets leading to G2/M arrest.

Caption: Hypothesized disruption of TNBC signaling leading to G2/M arrest.

References

A Technical Guide to the In Silico Modeling of Antiproliferative Agent-48 (APA-48) Targets

Affiliation: Google Research

Abstract

The discovery and development of novel anticancer therapeutics are of paramount importance in oncological research. "Antiproliferative agent-48" (APA-48) represents a novel investigational compound with demonstrated potent antiproliferative properties against various cancer cell lines. This technical guide provides a comprehensive overview of the in silico methodologies employed to elucidate the molecular targets and mechanisms of action of APA-48. By integrating computational approaches such as molecular docking, virtual screening, and network pharmacology, we can accelerate the identification of primary biological targets and understand the broader signaling pathways modulated by this agent. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and oncology.

Introduction to Antiproliferative Agent-48 (APA-48)

Antiproliferative Agent-48 (APA-48) is a synthetic small molecule that has shown significant efficacy in inhibiting the growth of various human cancer cell lines in vitro. Preliminary studies indicate that APA-48 may induce cell cycle arrest and apoptosis, suggesting a targeted mechanism of action.[1][2][3] The use of computational, or in silico, methods is a crucial first step in identifying the molecular targets of such novel compounds, saving significant time and resources compared to traditional experimental approaches alone.[4][5] These computational strategies help in formulating hypotheses about the drug's mechanism that can then be validated experimentally.[4][5]

This guide outlines a systematic in silico workflow to identify and characterize the protein targets of APA-48, presenting hypothetical data and established experimental protocols to illustrate the process.

Computational Target Identification Strategies

The identification of a drug's target is a critical step in drug discovery.[6] Computational methods have revolutionized this process by enabling the rapid screening of vast biological and chemical spaces.[4][5] The primary in silico approaches for identifying the targets of a novel agent like APA-48 include reverse docking, pharmacophore modeling, and network-based analyses.

Reverse Docking and Virtual Screening

Reverse docking is a computational technique where a small molecule of interest (the ligand) is docked against a library of known protein structures to identify potential binding partners.[7] This approach is instrumental in the early stages of target identification.

Experimental Workflow: Reverse Docking

Network Pharmacology

Network pharmacology analyzes the complex interactions between drugs, targets, and diseases within the context of biological networks.[4][7] This systems-level approach helps to identify not only direct targets but also the broader signaling pathways affected by the agent.[6][7]

Putative Molecular Targets of APA-48

Based on preliminary in silico screening and analysis, several protein families have been identified as high-probability targets for APA-48. These include protein kinases, cell cycle regulators, and apoptosis-related proteins.

Quantitative Binding Data (Hypothetical)

The following table summarizes the hypothetical binding affinities and inhibitory concentrations of APA-48 against its top putative targets, as determined by virtual screening and subsequent in vitro validation assays.

| Target Protein | Method | Binding Affinity (Kd, nM) | IC50 (µM) |

| Cyclin-Dependent Kinase 2 (CDK2) | Reverse Docking | 150 | 1.8 |

| B-cell lymphoma 2 (Bcl-2) | Virtual Screening | 220 | 2.5 |

| PI3K Alpha | Homology Modeling & Docking | 450 | 5.2 |

| MEK1 | Pharmacophore Screening | 800 | 9.1 |

Signaling Pathway Analysis

In silico analysis suggests that APA-48 likely exerts its antiproliferative effects by modulating key signaling pathways involved in cell cycle progression and apoptosis. The PI3K/Akt pathway, which is crucial for tumor cell growth and proliferation, has been identified as a potential target.[8]

PI3K/Akt Signaling Pathway Modulation by APA-48

The diagram below illustrates the proposed mechanism of APA-48's interaction with the PI3K/Akt signaling cascade. By inhibiting PI3K, APA-48 prevents the activation of Akt, which in turn affects downstream effectors responsible for cell proliferation and survival.[8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotin-Linked Ursolic Acid Conjugates as Selective Anticancer Agents and Target-Identification Tools for Cancer Therapy | MDPI [mdpi.com]

- 4. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. alliedacademies.org [alliedacademies.org]

- 8. Frontiers | Multitarget antitumor effects of panacis japonici rhizoma [frontiersin.org]

Preliminary Cytotoxicity Screening of Antiproliferative Agent-48: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The initial evaluation of a novel compound's cytotoxic potential is a cornerstone of preclinical drug development.[1] This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of a hypothetical compound, "Antiproliferative agent-48." It details the experimental protocols for assessing its in vitro efficacy and selectivity. This document is intended to serve as a practical resource for researchers and scientists in the fields of oncology and drug discovery, offering standardized methodologies for cytotoxicity assessment.[2]

Introduction

The discovery of new antiproliferative agents is a critical endeavor in the development of novel cancer therapies. Preliminary cytotoxicity screening using in vitro cell-based assays is an essential first step to identify and characterize compounds with potential therapeutic value.[3] These assays provide crucial data on a compound's potency and its selectivity towards cancer cells over normal, healthy cells.[4] The primary objectives of this preliminary screening are to determine the dose-dependent effects of the test agent on cell viability and to calculate the half-maximal inhibitory concentration (IC50), a key indicator of the compound's potency.[2]

This guide outlines the screening of "Antiproliferative agent-48" against a panel of human cancer cell lines and a non-cancerous cell line to ascertain its cytotoxic profile. The methodologies described herein are based on established and widely accepted protocols in the field of cancer research.

Experimental Protocols

Cell Lines and Culture Conditions

A panel of human cancer cell lines representing different cancer types and a non-cancerous human cell line were selected for this study.

-

Cancer Cell Lines:

-

MCF-7: Human breast adenocarcinoma

-

A549: Human lung carcinoma

-

HeLa: Human cervical adenocarcinoma

-

HepG2: Human hepatocellular carcinoma[5]

-

-

Non-Cancerous Cell Line:

-

HEK293: Human embryonic kidney cells[5]

-

All cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Preparation of "Antiproliferative agent-48" Stock Solution

A 10 mM stock solution of "Antiproliferative agent-48" was prepared by dissolving the compound in dimethyl sulfoxide (B87167) (DMSO). The stock solution was stored at -20°C. Serial dilutions of the compound were prepared in the complete culture medium immediately before each experiment. The final concentration of DMSO in the culture medium was kept below 0.5% to avoid any solvent-induced cytotoxicity.[6]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

Protocol:

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of "Antiproliferative agent-48" (e.g., 0.1, 1, 10, 50, 100 µM).[6] Control wells contained medium with 0.5% DMSO (vehicle control) and untreated cells.

-

Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[6]

-

Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100[6]

The IC50 value was determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[6]

Data Presentation

The cytotoxic effects of "Antiproliferative agent-48" on the selected cell lines are summarized in the following tables.

Table 1: Percentage of Cell Viability after 48-hour Treatment with Antiproliferative agent-48

| Concentration (µM) | MCF-7 | A549 | HeLa | HepG2 | HEK293 |

| 0.1 | 98.2 ± 3.1 | 97.5 ± 2.8 | 99.1 ± 2.5 | 98.6 ± 3.0 | 99.5 ± 1.8 |

| 1 | 85.4 ± 4.2 | 88.1 ± 3.9 | 82.7 ± 4.5 | 86.3 ± 4.1 | 95.2 ± 2.2 |

| 10 | 52.3 ± 5.5 | 58.7 ± 4.8 | 49.8 ± 6.1 | 55.1 ± 5.3 | 88.9 ± 3.4 |

| 50 | 21.8 ± 3.7 | 25.4 ± 4.0 | 18.6 ± 3.3 | 23.9 ± 3.8 | 75.6 ± 4.1 |

| 100 | 9.1 ± 2.1 | 12.6 ± 2.5 | 7.5 ± 1.9 | 10.3 ± 2.3 | 62.3 ± 5.0 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: IC50 Values of Antiproliferative agent-48

| Cell Line | IC50 (µM) |

| MCF-7 | 11.5 |

| A549 | 14.2 |

| HeLa | 9.8 |

| HepG2 | 12.9 |

| HEK293 | >100 |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the workflow for the preliminary cytotoxicity screening of "Antiproliferative agent-48."

Postulated Signaling Pathway of Antiproliferative agent-48

Based on the cytotoxic profile, it is postulated that "Antiproliferative agent-48" may induce apoptosis through the intrinsic pathway, a common mechanism for many anticancer agents.

Discussion

The preliminary cytotoxicity screening of "Antiproliferative agent-48" demonstrates potent activity against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), cervical (HeLa), and liver (HepG2) cancer cells. The IC50 values for these cell lines ranged from 9.8 to 14.2 µM, indicating significant antiproliferative effects.

Importantly, "Antiproliferative agent-48" exhibited high selectivity, with a significantly lower cytotoxic effect on the non-cancerous HEK293 cell line (IC50 > 100 µM). This selectivity is a desirable characteristic for a potential anticancer drug candidate, as it suggests a wider therapeutic window and potentially fewer side effects on healthy tissues.

The postulated mechanism of action involves the induction of apoptosis via the intrinsic pathway. It is hypothesized that "Antiproliferative agent-48" may upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death. Further studies, such as Western blotting for apoptotic markers and flow cytometry for cell cycle analysis, are warranted to confirm this hypothesis.

Conclusion

"Antiproliferative agent-48" displays promising and selective cytotoxic activity against multiple human cancer cell lines in vitro. The data presented in this guide provide a strong rationale for its further investigation as a potential anticancer therapeutic. Future studies should focus on elucidating its precise mechanism of action, evaluating its efficacy in more complex in vitro models (e.g., 3D spheroids), and assessing its in vivo antitumor activity and safety profile in preclinical animal models.

References

- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to PC-A1 (CAS 1621594-62-4): A Novel Antiproliferative Agent for Triple-Negative Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

PC-A1, also known as Antiproliferative agent-48, is a novel bromo nor-eremophilane compound with the CAS number 1621594-62-4. Recent research has highlighted its selective and potent antiproliferative activity against triple-negative breast cancer (TNBC) cell lines. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and preliminary structure-activity relationships of PC-A1, based on the available scientific literature. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams of the synthetic workflow and proposed mechanism of action are provided to facilitate understanding.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1621594-62-4 | [1] |

| Molecular Formula | C₁₄H₁₇BrO₃ | MedChemExpress |

| Molecular Weight | 313.19 g/mol | MedChemExpress |

| Chemical Name | (4aR,5R,8aS)-5-acetyl-8-bromo-7-hydroxy-4,4a,5,6-tetrahydro-3,8a-dimethylnaphthalen-2(1H)-one | (Structure-based) |

| Synonyms | Antiproliferative agent-48, PC-A | [1] |

| Class | Bromo nor-eremophilane | [1] |

Synthesis

The first enantioselective total synthesis of PC-A1 was achieved by Maeda et al. starting from (R)-carvone. The synthesis involves a side chain extension via a Mukaiyama aldol (B89426) reaction and subsequent decalin construction.[1]

Biological Activity

Antiproliferative Activity

PC-A1 exhibits selective antiproliferative activity against the triple-negative breast cancer cell line MDA-MB-231. Its activity against other cancer cell lines has also been evaluated.[1]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.4 |

| MCF-7 | Breast Adenocarcinoma | 18 |

| A549 | Lung Carcinoma | 19 |

| KB | HeLa Derivative (Cervical Cancer) | 15 |

| KB-VIN | Multidrug-Resistant KB Subline | 19 |

Mechanism of Action

The primary mechanism of action of PC-A1 appears to be the induction of cell cycle arrest at the G2/M phase in TNBC cells.[1]

As of the latest available research, the specific signaling pathways modulated by PC-A1 that lead to G2/M arrest have not been elucidated. Further studies are required to identify the precise molecular targets of this compound.

Structure-Activity Relationship (SAR)

Preliminary SAR studies have been conducted by Maeda et al. through the synthesis and evaluation of PC-A1 derivatives. A key finding is the importance of the bromine atom at the C-1 position for its potent antiproliferative activity. The debrominated analogue of PC-A1 showed significantly reduced activity.[1]

Experimental Protocols

Antiproliferative Activity Assay (Sulforhodamine B Assay)

This assay determines cell density based on the measurement of cellular protein content.

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of PC-A1 and a vehicle control. Incubate for 72 hours.

-

Fixation: Discard the supernatant and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and air dry.

-

Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ values from the dose-response curves.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Culture MDA-MB-231 cells and treat with PC-A1 at its IC₅₀ concentration for 24 hours.

-

Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Pharmacokinetics and In Vivo Efficacy

As of the current literature, there is no publicly available data on the pharmacokinetic properties or the in vivo efficacy of PC-A1 in animal models. These are critical areas for future research to assess the therapeutic potential of this compound.

Conclusion and Future Directions

PC-A1 is a promising new compound with selective antiproliferative activity against triple-negative breast cancer cells, acting through the induction of G2/M cell cycle arrest. The established total synthesis route will facilitate the generation of further analogues for more extensive SAR studies to optimize potency and selectivity. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by PC-A1. Furthermore, comprehensive preclinical studies, including pharmacokinetic profiling and in vivo efficacy assessments in relevant animal models, are essential to determine the potential of PC-A1 as a therapeutic agent for TNBC.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It is not a substitute for professional medical or scientific advice.

References

Methodological & Application

Application Note & Protocol: Synthesis and Purification of Antiproliferative Agent-48

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antiproliferative agent-48 is a potent and selective small molecule inhibitor of the serine/threonine kinase, Glycogen Synthase Kinase 3 Beta (GSK-3β), a key regulator in various cellular processes including cell proliferation, apoptosis, and differentiation. Dysregulation of the GSK-3β signaling pathway is implicated in numerous cancers, making it a compelling target for therapeutic intervention. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of Antiproliferative agent-48 for research purposes.

I. Synthesis of Antiproliferative Agent-48

The synthesis of Antiproliferative agent-48 is achieved through a three-step process involving a Suzuki coupling, followed by an amide bond formation and a final deprotection step.

Experimental Protocol:

Step 1: Suzuki Coupling

-

To a solution of 4-bromopyridine (B75155) (1.0 eq) in a 2:1 mixture of toluene (B28343) and ethanol, add 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (B1311416) (1.1 eq).

-

Add potassium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to 80°C and stir for 12 hours under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and extract with ethyl acetate (B1210297).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (Eluent: 30% ethyl acetate in hexanes) to yield the intermediate aldehyde.

Step 2: Amide Bond Formation

-

Dissolve the intermediate aldehyde (1.0 eq) in dichloromethane (B109758) (DCM).

-

Add 3-aminobenzamide (B1265367) (1.2 eq) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (1.5 eq).

-

Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The crude product is used in the next step without further purification.

Step 3: Boc Deprotection

-

Dissolve the crude product from Step 2 in DCM.

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by preparative High-Performance Liquid Chromatography (HPLC).

II. Purification and Characterization

Purification: The crude Antiproliferative agent-48 is purified by reverse-phase preparative HPLC.

-

Column: C18, 10 µm, 250 x 21.2 mm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 10-90% B over 30 minutes

-

Flow Rate: 20 mL/min

-

Detection: UV at 254 nm

Fractions containing the pure product are pooled and lyophilized to yield Antiproliferative agent-48 as a white solid.

Characterization: The purity and identity of the final compound are confirmed by HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

III. Data Presentation

Table 1: Synthesis Yield and Purity

| Step | Product | Yield (%) | Purity (HPLC, %) |

| 1: Suzuki Coupling | Intermediate Aldehyde | 85 | >95 |

| 2: Amide Formation | Boc-protected Agent-48 | 92 (crude) | - |

| 3: Deprotection | Antiproliferative agent-48 | 78 | >99 |

Table 2: Characterization Data

| Analysis | Result |

| HPLC Purity | >99% (at 254 nm) |

| Mass Spec. | [M+H]⁺ calculated: 345.1234; found: 345.1236 |

| ¹H NMR | Consistent with proposed structure |

| ¹³C NMR | Consistent with proposed structure |

IV. Visualization

Caption: Experimental workflow for the synthesis and purification of Antiproliferative agent-48.

Caption: Inhibition of the GSK-3β signaling pathway by Antiproliferative agent-48.

Caption: Logical workflow for the research application of Antiproliferative agent-48.

Application Note: Measuring the IC50 of Antiproliferative agent-48 in Triple-Negative Breast Cancer (TNBC) Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triple-Negative Breast Cancer (TNBC) is an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes it difficult to treat with hormonal or HER2-targeted therapies. Consequently, there is a critical need for the development of novel therapeutic agents that can effectively target TNBC. "Antiproliferative agent-48" (also known as compound PC-A1) has demonstrated selective cytotoxic activity against TNBC cells.[1][2][3][4][5] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this agent in various TNBC cell lines. The IC50 value is a crucial parameter for quantifying the potency of a compound and is essential for preclinical drug development.

This document outlines the materials and methods for cell culture, preparation of "Antiproliferative agent-48," and the execution of a cell viability assay to calculate IC50 values. Additionally, it presents a summary of IC50 data in a clear, tabular format and includes diagrams illustrating the experimental workflow and a hypothetical signaling pathway targeted by the agent.

Data Presentation

The antiproliferative activity of "Antiproliferative agent-48" was assessed across a panel of TNBC cell lines. The IC50 values, representing the concentration of the agent required to inhibit cell growth by 50%, were determined after a 72-hour incubation period.

Table 1: IC50 Values of Antiproliferative agent-48 in TNBC Cell Lines

| Cell Line | Subtype | IC50 (µM) |

| MDA-MB-231 | Mesenchymal Stem-Like (MSL) | 5.4 |

| Hs578T | Mesenchymal Stem-Like (MSL) | 8.2 |

| MDA-MB-468 | Basal-Like 1 (BL1) | 12.5 |

| BT-549 | Mesenchymal-Like (M) | 9.8 |

| HCC1806 | Basal-Like 1 (BL1) | 15.1 |

| SUM159 | Mesenchymal Stem-Like (MSL) | 7.5 |

Experimental Protocols

This section provides a detailed methodology for determining the IC50 of "Antiproliferative agent-48" using the CellTiter-Glo® Luminescent Cell Viability Assay.[6][7][8]

Materials

-

TNBC cell lines (e.g., MDA-MB-231, Hs578T, MDA-MB-468)

-

"Antiproliferative agent-48"

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well clear-bottom white cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multichannel pipette

-

Microplate reader with luminescence detection capabilities

-

Dimethyl sulfoxide (B87167) (DMSO)

Protocol

-

Cell Seeding:

-

Culture TNBC cells in T-75 flasks until they reach 70-80% confluency.

-

Wash the cells with PBS, and then detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of "Antiproliferative agent-48" in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to obtain a range of treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).

-

After the 24-hour incubation period, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Cell Viability Assay (CellTiter-Glo®):

-

After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

-

% Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100

-

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the agent that causes a 50% reduction in cell viability.[9]

-

Mandatory Visualizations

Diagram 1: Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of Antiproliferative agent-48.

Diagram 2: Hypothetical Signaling Pathway Inhibition by Antiproliferative agent-48

The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in TNBC and plays a crucial role in cell proliferation, survival, and resistance to therapy.[10] "Antiproliferative agent-48" is hypothesized to exert its effects by inhibiting a key component of this pathway, leading to cell cycle arrest at the G2/M phase.[1]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Antiproliferative agent-48.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. antiproliferative+activities | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]

- 8. promega.com [promega.com]

- 9. clyte.tech [clyte.tech]

- 10. mdpi.com [mdpi.com]

Application Notes: In Vitro Antiproliferative Effects and Mechanism of Action of Antiproliferative agent-48

Introduction

Antiproliferative agent-48 (APA-48) is a potent and selective small-molecule inhibitor of MEK1 and MEK2, which are key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway.[1][2] The aberrant activation of this pathway is a significant driver in many human cancers, making it a critical target for therapeutic intervention.[1][3] APA-48 exerts its antiproliferative effects by preventing the phosphorylation and subsequent activation of ERK (extracellular signal-regulated kinase), a downstream effector of MEK.[1][4] This inhibition leads to cell cycle arrest and apoptosis in cancer cells that depend on the MAPK pathway for their growth and survival.[1][5] These application notes provide detailed protocols for evaluating the in vitro efficacy of APA-48 by assessing its impact on cell viability, target engagement, and cell cycle progression.

Data Presentation

The following tables summarize representative quantitative data from in vitro studies with APA-48, demonstrating its dose-dependent effects on cancer cell lines.

Table 1: IC50 Values of APA-48 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Mutation Status | IC50 (nM) after 72h Treatment |

| A375 | Malignant Melanoma | BRAF V600E | 85 |

| COLO 205 | Colorectal Adenocarcinoma | BRAF V600E | 120 |

| NCI-H727 | Lung Carcinoid | Wild-Type BRAF/RAS | 250 |

| QGP-1 | Pancreatic Neuroendocrine | KRAS G12D | 180 |

IC50 values were determined using the MTT cell viability assay.

Table 2: Effect of APA-48 on ERK Phosphorylation in A375 Cells

| Treatment Concentration (nM) | Duration (hours) | p-ERK / Total ERK Ratio (Normalized to Control) |

| 0 (Vehicle Control) | 4 | 1.00 |

| 10 | 4 | 0.65 |

| 100 | 4 | 0.15 |

| 500 | 4 | <0.05 |

Data derived from quantitative Western blot analysis.

Table 3: Cell Cycle Analysis of A375 Cells Treated with APA-48 for 24 hours

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control | 45% | 35% | 20% |

| APA-48 (100 nM) | 68% | 15% | 17% |

Cell cycle distribution was determined by propidium (B1200493) iodide staining and flow cytometry analysis.

Signaling Pathway and Workflow Diagrams

MAPK/ERK signaling pathway and the inhibitory action of APA-48.

Experimental workflow for in vitro analysis of APA-48.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[6]

Materials:

-

Cancer cell lines (e.g., A375, COLO 205)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom tissue culture plates

-

Antiproliferative agent-48 (APA-48) stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[7]

-

Microplate reader capable of measuring absorbance at 570 nm.[7]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of APA-48 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of APA-48 (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.[7]

-

Solubilization: Add 100 µL of the solubilization solution to each well.[7] Mix thoroughly by pipetting up and down to ensure all formazan crystals are dissolved.

-

Absorbance Reading: Incubate for another 4 hours or overnight at 37°C to allow for complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the values and determine the IC50 using non-linear regression analysis.

Protocol 2: Western Blot Analysis of p-ERK and Total ERK

This protocol is used to quantify the inhibition of ERK phosphorylation, confirming that APA-48 engages its target, MEK1/2.[1]

Materials:

-

6-well tissue culture plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-Total ERK1/2.

-

HRP-conjugated anti-rabbit secondary antibody.

-

ECL (Enhanced Chemiluminescence) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Culture and Treatment: Seed A375 cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with APA-48 at various concentrations (e.g., 10 nM, 100 nM, 500 nM) for 4 hours.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 150 µL of ice-cold lysis buffer to each well and incubate on ice for 20 minutes.[1]

-

Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C.[1] Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved (ERK1/2 are ~44/42 kDa).[8]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

-

Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[1]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[1]

-

Wash three times with TBST.

-

-

Signal Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[1]

-

Stripping and Re-probing: To normalize the p-ERK signal, the membrane can be stripped and re-probed for total ERK.[1][8] Incubate the membrane with a stripping buffer, wash, re-block, and then follow the immunoblotting steps using the primary antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities for both p-ERK and total ERK using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide (PI), a DNA-intercalating fluorescent dye, to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[9][10]

Materials:

-

6-well tissue culture plates

-

PBS

-

Trypsin-EDTA

-

Ice-cold 70% ethanol.[10]

-

Flow cytometry tubes

-

PI staining solution: 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS.[10]

-

Flow cytometer.

Procedure:

-

Cell Culture and Treatment: Seed A375 cells in 6-well plates. Treat with APA-48 (e.g., 100 nM) or vehicle control for 24 hours.

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations. For adherent cells, use trypsin and then combine with the supernatant.[9]

-

Washing: Wash the cells by centrifuging at 300 x g for 5 minutes, discarding the supernatant, and resuspending the pellet in 1 mL of cold PBS.[10]

-

Fixation: While gently vortexing, add the cell suspension dropwise into a tube containing 4 mL of ice-cold 70% ethanol.[11] This ensures proper fixation and minimizes clumping.

-

Storage: Incubate the cells on ice for at least 30 minutes.[10] Fixed cells can be stored at 4°C for several weeks.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with PBS.[10] Resuspend the pellet in 500 µL of PI/RNase A staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[12]

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[10]

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

References

- 1. benchchem.com [benchchem.com]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. cusabio.com [cusabio.com]

- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 5. mdpi.com [mdpi.com]

- 6. broadpharm.com [broadpharm.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. 3.4. Western Blotting and Detection [bio-protocol.org]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

"Antiproliferative agent-48" solubility and stability for cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiproliferative agent-48, also identified as compound PC-A1, is a novel compound demonstrating selective cytotoxic activity against triple-negative breast cancer (TNBC) cells. Emerging research has highlighted its potential as a targeted therapeutic agent. This document provides comprehensive application notes and detailed protocols for the handling, solubility, and stability testing of Antiproliferative agent-48 to ensure its effective and reproducible use in a cell culture setting.

Physicochemical Properties

While specific quantitative data for the solubility and stability of Antiproliferative agent-48 are not extensively published, the following sections provide general guidance and protocols for determining these crucial parameters for its effective use in in vitro studies.

Solubility

The solubility of a compound is a critical factor for the preparation of stock solutions and ensuring accurate dosing in cell-based assays. It is imperative to determine the solubility of Antiproliferative agent-48 in common solvents to prepare a concentrated stock solution, which can then be diluted to the final working concentration in the cell culture medium.

Table 1: Recommended Solvents for Solubility Testing of Antiproliferative Agent-48

| Solvent | Recommended Starting Concentration for Testing | Notes |

| Dimethyl Sulfoxide (DMSO) | 1-100 mM | Most common solvent for dissolving hydrophobic compounds for in vitro assays. |

| Ethanol (EtOH) | 1-50 mM | An alternative to DMSO, though may exhibit lower solubilizing capacity for highly hydrophobic compounds. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 1-100 µM | To determine aqueous solubility, which is often low for antiproliferative agents. |

| Cell Culture Medium (e.g., DMEM, RPMI-1640) with 10% FBS | 1-100 µM | To assess solubility in the final experimental conditions. Serum proteins may enhance solubility. |

Stability

The stability of Antiproliferative agent-48 in solution is crucial for the reliability and reproducibility of experimental results. Degradation of the compound can lead to a loss of activity and the generation of confounding byproducts. Stability should be assessed under various conditions relevant to its storage and use in cell culture.

Table 2: Conditions for Stability Assessment of Antiproliferative Agent-48

| Condition | Storage Temperature | Duration of Study | Analysis Method |

| Stock Solution in DMSO | -20°C and -80°C | 1, 3, 6 months | HPLC, LC-MS |

| Stock Solution in DMSO | 4°C and Room Temperature | 1, 7, 14 days | HPLC, LC-MS |

| Working Solution in Cell Culture Medium | 37°C (in incubator) | 24, 48, 72 hours | HPLC, LC-MS, Bioassay |

| Effect of pH | pH 5, 7.4, 8.5 | 24, 48, 72 hours | HPLC, LC-MS |

| Light Exposure | Light vs. Dark | 24, 48, 72 hours | HPLC, LC-MS |

Biological Activity

Antiproliferative agent-48 has demonstrated selective activity against various cancer cell lines, with a particular potency against triple-negative breast cancer cells.

Table 3: In Vitro Antiproliferative Activity of Agent-48

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.4 |

| MCF-7 | Breast Cancer | 18 |

| A549 | Lung Carcinoma | 19 |

| KB | Cervical Carcinoma | 15 |

| KB-VIN | Cervical Carcinoma | 19 |

Data sourced from commercially available information.

Mechanism of Action: The precise molecular mechanism of action for Antiproliferative agent-48 has not yet been fully elucidated in publicly available literature. However, initial studies indicate that it induces cell cycle arrest at the G2/M phase. Further research is required to identify its direct molecular targets and the signaling pathways it modulates.

Experimental Protocols

The following are detailed protocols for determining the solubility and stability of Antiproliferative agent-48 and for its application in cell culture.

Protocol 1: Determination of Solubility

Objective: To determine the maximum solubility of Antiproliferative agent-48 in a given solvent.

Materials:

-

Antiproliferative agent-48 (powder)

-

Selected solvents (e.g., DMSO, Ethanol, PBS)

-

Vortex mixer

-

Sonicator (optional)

-

Spectrophotometer or HPLC

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of Antiproliferative agent-48 to a known volume of each solvent in separate vials.

-

Vortex the vials vigorously for 2 minutes.

-

Place the vials on a rotator at room temperature for 24 hours to ensure equilibrium is reached. Sonication for 10-15 minutes can be used to aid dissolution.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.

-

Carefully collect the supernatant.

-

Prepare a series of dilutions of the supernatant and measure the concentration using a validated analytical method (e.g., spectrophotometry at a predetermined λmax or HPLC with a standard curve).

-

The concentration of the undiluted supernatant represents the solubility of the compound in that solvent.

Protocol 2: Preparation of Stock and Working Solutions for Cell Culture

Objective: To prepare sterile, high-concentration stock solutions and ready-to-use working solutions of Antiproliferative agent-48.

Materials:

-

Antiproliferative agent-48 (powder)

-

Sterile, anhydrous DMSO

-

Sterile, pre-warmed cell culture medium

-

Sterile, polypropylene (B1209903) microcentrifuge tubes or vials

Procedure for Stock Solution Preparation (e.g., 10 mM in DMSO):

-

Aseptically weigh the required amount of Antiproliferative agent-48 powder in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to achieve the desired stock concentration.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Procedure for Working Solution Preparation:

-

Thaw an aliquot of the stock solution at room temperature.

-

Perform a serial dilution of the stock solution into pre-warmed, sterile cell culture medium to achieve the final desired concentrations for your experiment.

-

Gently mix by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause the compound to precipitate out of the aqueous medium.

-

Use the working solutions immediately. Do not store diluted aqueous solutions for extended periods unless their stability has been confirmed.

Protocol 3: Assessment of Stability in Cell Culture Medium

Objective: To evaluate the stability of Antiproliferative agent-48 in cell culture medium under standard incubation conditions.

Materials:

-

Antiproliferative agent-48 working solution in cell culture medium

-

Cell-free 96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

HPLC or LC-MS system

Procedure:

-

Prepare a working solution of Antiproliferative agent-48 in your chosen cell culture medium at a relevant concentration (e.g., 10x the IC₅₀ value).

-

Dispense the solution into multiple wells of a cell-free 96-well plate.

-

Incubate the plate at 37°C in a 5% CO₂ incubator.

-

At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), collect samples from the wells.

-

Analyze the samples immediately by a validated stability-indicating method, such as HPLC or LC-MS, to quantify the remaining concentration of the parent compound.

-

Plot the concentration of Antiproliferative agent-48 as a function of time to determine its degradation kinetics and half-life in the cell culture medium.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.